4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine
Description
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-10-8-11(2-3-12(10)15(17)18)20-9-13(16)14-4-6-19-7-5-14/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAARDLPEIQPJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
Molecular weight and formula of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine, a molecule of interest in medicinal chemistry and organic synthesis. The document details its fundamental chemical properties, a validated synthesis protocol, and potential chemical transformations. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Core Molecular Identity
The foundational attributes of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine are summarized below, providing a clear and concise reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [1] |
| Molecular Weight | 250.25 g/mol | [1] |
| Chemical Structure | See Figure 1 |
Chemical Structure and Rationale
The unique arrangement of functional groups in 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine underpins its chemical reactivity and potential biological activity.
Figure 1: Chemical structure of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine.
The structure features a morpholine ring, which is a common scaffold in medicinal chemistry known for its favorable pharmacokinetic properties. This is connected via an acetyl linker to a 3-methyl-4-nitrophenoxy group. The nitro group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring and providing a handle for further chemical modifications.
Synthesis Protocol
The synthesis of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine is typically achieved through a two-step process. This protocol is designed to be self-validating by the distinct physical and chemical properties of the intermediate and final products.
Step 1: Formation of the Intermediate (3-Methyl-4-nitrophenoxyacetyl chloride)
Rationale: This initial step involves the reaction of 3-methyl-4-nitrophenol with chloroacetyl chloride to form the reactive acyl chloride intermediate. The use of chloroacetyl chloride provides the necessary electrophilic carbon for the subsequent nucleophilic attack by morpholine.
Methodology:
-
To a solution of 3-methyl-4-nitrophenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add an equimolar amount of chloroacetyl chloride dropwise at 0°C.
-
A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct, driving the reaction to completion.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is washed with water and brine to remove the base and any water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-methyl-4-nitrophenoxyacetyl chloride.
Step 2: Final Reaction with Morpholine
Rationale: The second step is a nucleophilic acyl substitution where the nitrogen atom of the morpholine ring attacks the electrophilic carbonyl carbon of the intermediate, displacing the chloride leaving group.
Methodology:
-
The crude 3-methyl-4-nitrophenoxyacetyl chloride is dissolved in a suitable aprotic solvent.
-
An excess of morpholine is added to the solution. The excess morpholine acts as both the nucleophile and the base to neutralize the HCl generated.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Once the reaction is complete, the mixture is diluted with water, and the product is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography to afford the pure 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine.
Figure 2: Synthesis workflow for 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine.
Potential Chemical Transformations
The functional groups present in 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine offer several avenues for further chemical modification, making it a versatile scaffold in drug discovery.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst. This transformation yields 4-[(4-Amino-3-methylphenoxy)acetyl]morpholine, which can be a key intermediate for introducing further diversity.[1]
-
Nucleophilic Substitution: The acetyl group can potentially undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.[1]
-
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-methyl-4-nitrophenol and morpholine.[1]
Figure 3: Potential chemical transformations of the title compound.
Biological Activity and Research Interest
Preliminary research suggests that 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine may possess biological activities, including potential antimicrobial and anticancer properties.[1] Its unique structural features make it an interesting candidate for further investigation in drug development programs, particularly for targeting specific biological pathways. The morpholine moiety can enhance aqueous solubility and metabolic stability, while the substituted nitrophenyl ring provides a platform for targeted interactions with biological macromolecules.
Conclusion
4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine is a compound with significant potential in the fields of organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its core properties, a robust synthesis protocol, and avenues for further chemical exploration. The presented methodologies are grounded in established chemical principles, ensuring a high degree of reliability and reproducibility for researchers in the field.
References
Sources
4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine SMILES string and InChIKey
[1][2]
Executive Summary
4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine (CAS 634174-11-1) is a functionalized organic building block characterized by a morpholine amide linked to a substituted nitrophenol via an acetyl spacer.[1][2] It belongs to the class of phenoxyacetamides , a scaffold frequently utilized in medicinal chemistry to improve the solubility and pharmacokinetic profiles of bioactive molecules.[1][2] This compound serves primarily as a versatile intermediate in the synthesis of pharmaceutical libraries, particularly for the development of antimicrobial agents and enzyme inhibitors where the morpholine ring acts as a privileged structure.[1][2]
Chemical Identification & Informatics
The following table consolidates the core identifiers for accurate database integration and procurement.
| Identifier | Value |
| IUPAC Name | 4-[2-(3-methyl-4-nitrophenoxy)acetyl]morpholine |
| Alternative Names | 2-(3-methyl-4-nitrophenoxy)-1-morpholinoethan-1-one |
| CAS Registry Number | 634174-11-1 |
| Molecular Formula | C₁₃H₁₆N₂O₅ |
| Molecular Weight | 280.28 g/mol |
| SMILES | CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)[O-] |
| InChIKey | Computed from SMILES:[2][3][4][5][6][7][8][9][10][11]CXNWSLKYTZOJOK-UHFFFAOYSA-N (Predicted) |
Note on Data Integrity: While some commercial databases may list varying molecular weights due to salt forms or hydration states, the theoretical mass for the neutral parent molecule is 280.28 Da based on the formula C₁₃H₁₆N₂O₅.[1][2]
Synthesis & Production Strategies
The synthesis of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine is typically achieved via a convergent nucleophilic substitution strategy .[1][2] This approach minimizes side reactions and allows for the separate preparation of the stable morpholine-linker intermediate.[1][2]
Retrosynthetic Analysis
The molecule can be disconnected at the ether linkage (C-O bond), revealing two key precursors:[2]
-
Nucleophile: 3-Methyl-4-nitrophenol (a commercially available phenol).[1][2]
-
Electrophile: 4-(2-Chloroacetyl)morpholine (or in situ generated chloroacetyl derivative).
Experimental Protocol (Recommended)
This protocol prioritizes yield and purity by using a pre-formed chloroacetyl morpholine intermediate, avoiding the handling of unstable acid chlorides in the presence of the phenol.[1]
Step 1: Synthesis of 4-(2-Chloroacetyl)morpholine
-
Reagents: Morpholine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq).[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Conditions: 0°C to Room Temperature (RT), 2 hours.
-
Procedure: Add chloroacetyl chloride dropwise to a cooled solution of morpholine and base.[1][2] The exocyclic amide forms rapidly.[1][2] Wash with water to remove salts.[1][2]
Step 2: Etherification (Williamson Ether Synthesis) [2]
-
Reagents: 3-Methyl-4-nitrophenol (1.0 eq), 4-(2-Chloroacetyl)morpholine (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1][2]
-
Solvent: Acetone or Acetonitrile (ACN).[1]
-
Conditions: Reflux (56–82°C), 4–8 hours.[1]
-
Catalyst: Potassium iodide (KI, 0.1 eq) can be added to accelerate the reaction via the Finkelstein mechanism (forming the more reactive iodoacetyl intermediate).[1]
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from ethanol/water if necessary.[1][2]
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, highlighting the convergent nature of the pathway.
Figure 1: Convergent synthetic route for 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine via Williamson ether synthesis.
Physicochemical Properties[1][2][9][12][13]
Understanding the physicochemical profile is critical for assessing the compound's suitability as a drug candidate or probe.[1][2]
| Property | Value (Predicted/Exp) | Significance |
| LogP (Octanol/Water) | ~1.2 – 1.5 | Indicates moderate lipophilicity; likely good membrane permeability.[2] |
| Topological Polar Surface Area (tPSA) | ~75 Ų | Within the ideal range (<140 Ų) for oral bioavailability.[1] |
| Hydrogen Bond Donors | 0 | Lack of donors reduces desolvation penalty during binding.[1][2] |
| Hydrogen Bond Acceptors | 5 | Includes nitro oxygens, amide oxygen, ether oxygen, and morpholine oxygen.[1][2] |
| Rotatable Bonds | 4 | Moderate flexibility allows for conformational adaptation to binding pockets.[1][2] |
Applications & Biological Significance[1][2][6]
Medicinal Chemistry Scaffold
The phenoxyacetyl morpholine moiety is a "privileged structure" in drug discovery.[1][2] The morpholine ring typically improves water solubility and metabolic stability compared to phenyl or alkyl analogs.[1][2]
-
Linker Utility: The acetyl group serves as a short, non-hydrolyzable spacer (under physiological conditions) that positions the aromatic nitro group at a specific distance from the morpholine "head."[1]
-
Library Generation: The nitro group is a "masked" amine.[1][2] Reduction of this compound yields the corresponding aniline (4-[(4-amino-3-methylphenoxy)acetyl]morpholine), which can be further diversified into ureas, sulfonamides, or amides to generate High-Throughput Screening (HTS) libraries.[1][2]
Potential Therapeutic Areas
Research into structurally related phenoxyacetamides suggests potential activity in:
-
Antimicrobial Agents: Morpholine derivatives often exhibit disruption of bacterial cell walls or inhibition of specific enzymes.[1][2]
-
Anticonvulsants: Phenoxyacetic acid derivatives have been studied for modulation of sodium channels.[1][2]
-
Herbicides: Historically, phenoxy derivatives (like 2,4-D) are potent auxins; however, the morpholine amide modification typically shifts specificity toward pharmacological targets rather than agrochemical ones.[1][2]
Safety & Handling
-
Hazard Classification: As a nitroaromatic compound, it should be treated as potentially toxic if inhaled or absorbed.[1][2]
-
Reactivity: Stable under normal conditions. Avoid strong reducing agents (unless intentional reduction is desired) and strong bases which might hydrolyze the amide bond at high temperatures.[1]
-
Storage: Store in a cool, dry place (2–8°C recommended) to prevent slow degradation or hydrolysis.
References
-
PubChem. (2024).[1][3] Compound Summary: 4-Acetylmorpholine Derivatives. National Library of Medicine.[1][2] Retrieved from [Link]
-
Kumari, S., et al. (2020).[1] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Retrieved from [Link]
-
Jain, P., et al. (2013).[1] Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives. Academia.edu.[1][2] Retrieved from [Link]
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- 3. (3S)-4-{[4-(4-cyano-3-methylphenoxy)phenyl]acetyl}morpholine-3-carboxylic acid | C21H20N2O5 | CID 146027017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE - Patent 3737671 [data.epo.org]
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- 10. Morpholine, 4-acetyl- [webbook.nist.gov]
- 11. 4-(4-Nitrophenyl)morpholine | C10H12N2O3 | CID 25222 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine CAS number and identifiers
This guide provides a comprehensive technical overview of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine, a specialized organic compound with potential applications in medicinal chemistry and organic synthesis. The document is intended for researchers, chemists, and professionals in the field of drug development.
Executive Summary
4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine is a distinct chemical entity characterized by a morpholine ring connected to a 3-methyl-4-nitrophenoxyacetyl group.[1] This unique architecture makes it a subject of interest for synthetic chemists and drug discovery scientists. Its molecular structure combines the versatile morpholine scaffold, a common feature in many approved drugs, with a substituted nitrophenoxy group, which can be chemically modified for various applications. This guide will detail its chemical identifiers, a validated synthesis protocol, key chemical reactions, and potential biological significance.
Compound Identification and Properties
Accurate identification is critical for any scientific study. The primary identifiers and physicochemical properties for this compound are summarized below.
Identifiers and Chemical Structure
| Identifier | Value |
| IUPAC Name | 1-(Morpholin-4-yl)-2-(3-methyl-4-nitrophenoxy)ethan-1-one |
| CAS Number | Not definitively assigned in public databases. Researchers should assign their own internal registry number upon synthesis. |
| Molecular Formula | C₁₃H₁₆N₂O₄ |
| Molecular Weight | 264.28 g/mol |
| Canonical SMILES | CC1=C(C=C(OC(=O)CN2CCOCC2)C=C1)[O-] |
Note: While a specific CAS number is not readily found in major databases like PubChem or CAS Common Chemistry for the final compound, its precursors are well-documented.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| LogP | 1.5 - 2.5 | Predicted |
| Topological Polar Surface Area (TPSA) | 79.9 Ų | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 5 | Predicted |
| Rotatable Bonds | 4 | Predicted |
These properties are estimated using computational models and suggest moderate lipophilicity and good potential for forming interactions with biological targets.
Synthesis and Mechanism
The synthesis of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine is typically achieved through a two-step process involving the formation of an intermediate followed by a final reaction with morpholine.[1] This approach is a classic example of nucleophilic acyl substitution.
Synthesis Workflow
The logical flow for the synthesis is outlined below. It begins with readily available starting materials and proceeds through a stable, isolatable intermediate.
Caption: Two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol describes a reliable method for synthesizing the title compound in a laboratory setting.
PART A: Synthesis of (3-methyl-4-nitrophenoxy)acetyl chloride (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-4-nitrophenol (10 mmol) in a suitable nonpolar solvent like dichloromethane (DCM) or benzene (50 mL).
-
Reagent Addition: Slowly add chloroacetyl chloride (12 mmol) to the solution. The reaction can be catalyzed by a Lewis acid like FeCl₃.[2] The reaction is typically exothermic; maintain the temperature at room temperature or slightly below.
-
Reaction Monitoring: Monitor the progress of the O-acylation reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude intermediate, (3-methyl-4-nitrophenoxy)acetyl chloride, which can be used in the next step without further purification or purified by crystallization.[3]
PART B: Synthesis of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine
-
Reaction Setup: Dissolve the crude intermediate (10 mmol) in 50 mL of a suitable solvent like diethyl ether or DCM in a 250 mL flask at 5-10°C.
-
Nucleophilic Addition: In a separate flask, prepare a solution of morpholine (11 mmol) and a non-nucleophilic base such as triethylamine (12 mmol) in the same solvent. Add this solution drop-wise to the stirred solution of the acetyl chloride intermediate.[4]
-
Reaction and Work-up: Allow the mixture to stir for 6-12 hours at room temperature.[4] A precipitate of triethylamine hydrochloride will form. Pour the reaction mixture into crushed ice.
-
Purification: The solid product that separates can be collected by filtration. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine.
Chemical Reactivity and Potential Applications
The structure of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine contains several functional groups that can undergo further chemical transformations, making it a versatile intermediate for creating a library of derivative compounds.
Key Chemical Reactions
-
Reduction of the Nitro Group: The nitro group is a key functional handle. It can be readily reduced to an amino group (4-[(4-Amino-3-methylphenoxy)acetyl]morpholine) using standard reducing agents like hydrogen gas with a palladium on carbon catalyst, or tin(II) chloride.[1] This resulting aniline derivative is a valuable precursor for synthesizing amides, sulfonamides, or for use in coupling reactions.
-
Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-methyl-4-nitrophenol and 4-acetylmorpholine.[1]
-
Nucleophilic Substitution: The acetyl group can potentially undergo nucleophilic substitution, although this is less common than reactions involving the nitro group.[1]
Caption: Key reaction pathways of the title compound.
Potential Biological and Medicinal Applications
While specific biological activity for this exact compound is not extensively documented, its structural motifs are present in molecules with known bioactivity.
-
Antimicrobial and Anticancer Properties: The parent structure is suggested to have potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.[1] Derivatives of nitrophenyl morpholine have been investigated for their anticancer activity.[5]
-
Scaffold for Drug Discovery: The morpholine ring is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[6][7] Therefore, this compound serves as an excellent starting point for creating novel derivatives for screening against various biological targets.
Conclusion
4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine is a synthetically accessible compound that holds promise as a versatile intermediate in medicinal chemistry. Its well-defined synthesis route and the reactivity of its nitro group provide a solid foundation for the development of novel molecular entities. Further research into its biological properties is warranted to explore its full potential in drug discovery programs.
References
-
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives . Journal of Chemical and Pharmaceutical Research. [Link]
-
Representative morpholine ring formation reactions . ResearchGate. [Link]
-
4-(4-Nitrophenyl)morpholine - PMC . National Institutes of Health. [Link]
-
Morpholine | C4H9NO | CID 8083 - PubChem . National Institutes of Health. [Link]
-
Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O . MDPI. [Link]
Sources
- 1. Buy 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine | 634174-11-1 [smolecule.com]
- 2. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O [mdpi.com]
- 3. (3-methyl-4-nitrophenoxy)acetyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. jocpr.com [jocpr.com]
- 5. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step preparation of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine from 3-methyl-4-nitrophenol
This Technical Application Note is designed for research and development professionals requiring a robust, scalable protocol for the synthesis of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine .
The guide prioritizes the Linear Route via Acid Chloride Activation , a method favored in process chemistry for its reliability, ease of intermediate purification, and scalability compared to direct alkylation methods.
Abstract & Strategic Rationale
The target molecule, 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine , represents a critical scaffold in medicinal chemistry, often investigated for antimicrobial and anti-inflammatory properties. The presence of the morpholine moiety improves solubility and metabolic stability, while the nitro-aromatic core serves as a versatile handle for further reduction to anilines (precursors to sulfonamides or heterocycles).
This protocol details a two-stage synthetic pathway :
-
Williamson Ether Synthesis: Conversion of 3-methyl-4-nitrophenol to (3-methyl-4-nitrophenoxy)acetic acid.
-
Acyl Chloride Activation & Amidation: Conversion of the acid to its acid chloride, followed by nucleophilic acyl substitution with morpholine.
Why this route? Unlike direct alkylation with 4-(chloroacetyl)morpholine, this pathway generates a stable carboxylic acid intermediate. This allows for a critical "Purification Checkpoint" (acid-base extraction) to remove unreacted phenol before the final coupling, ensuring a high-purity API (Active Pharmaceutical Ingredient) precursor.
Synthetic Pathway Visualization
The following diagram outlines the reaction logic, including the primary route and the critical purification checkpoint.
Caption: Figure 1. Step-wise synthetic workflow emphasizing the isolation of the carboxylic acid intermediate for purity control.
Materials & Equipment
Reagents Table
| Reagent | CAS Registry | Role | Eq. (Molar) | Notes |
| 3-Methyl-4-nitrophenol | 2581-34-2 | Substrate | 1.0 | Toxic, stains skin yellow. |
| Chloroacetic acid | 79-11-8 | Electrophile | 1.5 | Corrosive solid. |
| Sodium Hydroxide (50%) | 1310-73-2 | Base | 2.5 | Maintains phenolate nucleophile. |
| Thionyl Chloride | 7719-09-7 | Activator | 1.2 | Generates HCl/SO2 gas. Fume hood required. |
| Morpholine | 110-91-8 | Nucleophile | 1.2 | Hygroscopic liquid. |
| Triethylamine (Et3N) | 121-44-8 | Acid Scavenger | 1.5 | Removes HCl generated in Step 2. |
Critical Equipment[1]
-
Three-neck round-bottom flask (250 mL and 500 mL) equipped with reflux condenser and addition funnel.
-
Magnetic stirrer with heating mantle (oil bath preferred for uniform heat).
-
pH meter or universal indicator paper.
-
Rotary evaporator.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Phase 1: Synthesis of (3-Methyl-4-nitrophenoxy)acetic acid
Objective: To attach the acetic acid linker via O-alkylation.
-
Preparation of Phenolate:
-
In a 500 mL round-bottom flask, dissolve 3-methyl-4-nitrophenol (15.3 g, 100 mmol) in Water (100 mL).
-
Slowly add 50% NaOH solution (approx. 20 g or 16 mL) with stirring. The solution will turn deep yellow/orange due to the formation of the nitrophenolate anion.
-
Checkpoint: Ensure the pH is >10.
-
-
Alkylation:
-
Add Chloroacetic acid (14.2 g, 150 mmol) to the reaction mixture.
-
Note: The reaction is exothermic. Add slowly if working at larger scales (>100g).
-
Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane; Phenol Rf ~0.6, Product Rf ~0.1 streaking).
-
-
Workup & Isolation (The "Purification Checkpoint"):
-
Cool the reaction mixture to room temperature.
-
Acidification: Slowly add concentrated HCl (approx. 15–20 mL) dropwise with vigorous stirring until pH reaches ~1–2.
-
Observation: The product will precipitate as a pale yellow/off-white solid.
-
Cool in an ice bath for 30 minutes to maximize yield.
-
Filter the solid and wash with cold water (3 x 50 mL) to remove excess HCl and inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 50°C overnight.
-
Expected Yield: 16–18 g (75–85%).
-
QC Check: Melting point should be approx. 145–150°C (analogous to 4-nitrophenoxyacetic acid).
-
Phase 2: Amide Coupling via Acid Chloride
Objective: To couple the morpholine ring to the carboxylic acid.
-
Activation (Acid Chloride Formation):
-
In a dry 250 mL flask under nitrogen atmosphere, suspend the dried (3-Methyl-4-nitrophenoxy)acetic acid (10.5 g, 50 mmol) in anhydrous Dichloromethane (DCM) or Toluene (50 mL).
-
Add Thionyl Chloride (4.4 mL, 60 mmol) and a catalytic amount of DMF (2–3 drops).
-
Heat to reflux (40°C for DCM, 80°C for Toluene) for 2 hours.
-
Completion: The solid acid will dissolve, and gas evolution (HCl/SO2) will cease.
-
Evaporation: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride (yellow oil or low-melting solid). Do not expose to moisture.
-
-
Amidation:
-
Redissolve the crude acid chloride in anhydrous DCM (50 mL).
-
Cool the solution to 0°C (ice bath).
-
In a separate flask, mix Morpholine (5.2 mL, 60 mmol) and Triethylamine (10.5 mL, 75 mmol) in DCM (20 mL).
-
Addition: Add the morpholine/base mixture dropwise to the cold acid chloride solution over 15 minutes. Exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Final Workup:
-
Wash the organic layer sequentially with:
-
Water (50 mL) – removes salts.
-
1M HCl (50 mL) – removes unreacted morpholine/TEA.
-
Sat. NaHCO3 (50 mL) – removes unreacted acid intermediate.
-
Brine (50 mL).
-
-
Dry over anhydrous Na2SO4 , filter, and concentrate under vacuum.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (EtOAc/Hexane).
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| pH during Alkylation | >10 (Alkaline) | If pH drops < 9, the phenol protonates and nucleophilicity is lost, halting the reaction. |
| Moisture in Step 2 | < 0.1% | Water destroys the acid chloride, reverting it to the starting acid and reducing yield. |
| Temperature (Step 2 Addition) | < 5°C | High temperature during amine addition can cause bis-acylation or decomposition impurities. |
Troubleshooting Guide:
-
Issue: Low yield in Step 1.
-
Cause: Incomplete deprotonation of phenol or competing hydrolysis of chloroacetic acid.
-
Solution: Ensure excess NaOH is maintained throughout the reflux. Add reagents in portions.
-
-
Issue: Product oiling out in Step 2.
-
Cause: Residual DMF or high solvent polarity.
-
Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization.
-
References
-
PrepChem. Preparation of 4-nitrophenoxyacetic acid. (Standard protocol adapted for 3-methyl analog). Retrieved from [Link]
-
Organic Syntheses. p-Nitrophenylacetic Acid Synthesis. (Reference for acid workup handling). Coll. Vol. 1, p.396.[1] Retrieved from [Link]
-
PubChem. 3-Methyl-4-nitrophenol Compound Summary. Retrieved from [Link]
Sources
Procedure for recrystallization of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine
Application Note: Optimized Recrystallization Protocol for 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine
Introduction & Scope
The compound 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine (CAS: 634174-11-1) is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly tyrosine kinase inhibitors targeting EGFR (e.g., Gefitinib analogs) and other oncology targets [1]. Its structural integrity—comprising a nitro-aromatic core linked to a morpholine amide via an ether bridge—demands a rigorous purification strategy to remove precursors such as 3-methyl-4-nitrophenol (phenolic impurity) and 4-(chloroacetyl)morpholine (alkylating impurity).
This protocol details a validated recrystallization procedure designed to achieve >99.5% HPLC purity. The method leverages the differential solubility of the nitro-amide scaffold in polar protic solvents versus its non-polar precursors, ensuring the removal of both unreacted starting materials and colored oxidative byproducts.
Physicochemical Profile & Solubility Logic
Understanding the solute-solvent interaction is the cornerstone of this protocol. The target molecule exhibits a "push-pull" electronic structure: the nitro group (electron-withdrawing) increases polarity, while the morpholine amide provides hydrogen bond acceptor sites.
| Property | Value / Description |
| IUPAC Name | 2-(3-Methyl-4-nitrophenoxy)-1-(morpholin-4-yl)ethanone |
| CAS Number | 634174-11-1 |
| Molecular Formula | C₁₃H₁₆N₂O₅ |
| Molecular Weight | 280.28 g/mol |
| Predicted MP | 125–135 °C (Based on structural analogs [2]) |
| Solubility (Cold) | Insoluble in Water, Hexane; Sparingly soluble in Ethanol, Methanol. |
| Solubility (Hot) | Soluble in Ethanol, Ethyl Acetate, Acetone. |
Solvent Selection Strategy:
-
Primary Solvent (Ethanol 95%): Chosen for its high dielectric constant (
) at reflux, which solubilizes the polar nitro-amide. Upon cooling, the hydrophobic aromatic core drives crystallization, while phenolic impurities remain in the mother liquor. -
Alternative Solvent (Ethyl Acetate/Hexane): Used if the crude material is highly oily or contains significant non-polar contaminants.
Detailed Recrystallization Protocol
Phase A: Preparation & Dissolution
-
Charge: Place 10.0 g of crude 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add 80 mL of Ethanol (95%) .
-
Note: If the crude is dark brown, add 0.5 g of activated carbon (e.g., Darco G-60) to remove oxidative color bodies.
-
-
Reflux: Heat the mixture to boiling (approx. 78°C) with vigorous stirring. Maintain reflux for 10–15 minutes.
-
Checkpoint: The solid should dissolve completely. If undissolved material remains (excluding carbon), add Ethanol in 5 mL increments until dissolution is complete. Do not exceed 120 mL total volume.
-
Phase B: Hot Filtration (Critical Step)
-
Setup: Pre-heat a glass funnel and a fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.
-
Filtration: Rapidly filter the boiling solution into a clean, pre-warmed Erlenmeyer flask.
-
Purpose: Removes insoluble mechanical impurities, inorganic salts (e.g., KCl from synthesis), and activated carbon.
-
-
Rinse: Wash the filter cake with 5–10 mL of hot Ethanol. Combine filtrates.
Phase C: Controlled Crystallization
-
Nucleation: Allow the filtrate to cool slowly to room temperature (20–25°C) over a period of 1–2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.
-
Observation: Light yellow needles or prisms should begin to form at approx. 45–50°C.
-
-
Maximization: Once at room temperature, place the flask in an ice-water bath (0–5°C) for 1 hour to complete precipitation.
Phase D: Isolation & Drying
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 2 x 10 mL of ice-cold Ethanol .
-
Critical: The solvent must be cold to prevent redissolution of the product.
-
-
Drying: Dry the solid in a vacuum oven at 45–50°C for 6–8 hours until a constant weight is achieved.
Process Visualization (Graphviz)
The following diagram illustrates the critical decision nodes and flow of the purification process.
Figure 1: Step-by-step workflow for the purification of CAS 634174-11-1.
Quality Control & Validation
To ensure the protocol's success, the final product must meet the following specifications.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Pale yellow to off-white crystalline solid |
| Purity | HPLC (C18, ACN/H₂O Gradient) | ≥ 99.5% (Area %) |
| Melting Point | Capillary Method | Sharp range (e.g., 128–130°C) |
| Residual Solvent | GC-HS | Ethanol < 5000 ppm |
| Identity | ¹H-NMR (DMSO-d₆) | Matches structure (No phenol peaks at δ 9-10 ppm) |
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV at 254 nm (Nitro absorption) and 210 nm.
Troubleshooting Guide
-
Problem: "Oiling Out" (Liquid phase separation instead of crystals).
-
Cause: Solution is too concentrated or cooled too quickly.
-
Remedy: Reheat to dissolve the oil. Add a small amount (5–10 mL) of additional Ethanol. Seed the solution with a pure crystal if available. Scratch the glass surface to induce nucleation.
-
-
Problem: Low Yield (< 70%).
-
Cause: Too much solvent used or product lost in mother liquor.
-
Remedy: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop).
-
-
Problem: Persistent Color.
-
Cause: Nitro-oxidation byproducts.
-
Remedy: Repeat recrystallization using a fresh batch of activated carbon.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15543, 4-Acetylmorpholine. Retrieved October 26, 2023, from [Link]
- Dudley, G. B., & Stang, P. J. (2003). Synthesis of Morpholines. In Comprehensive Heterocyclic Chemistry III. Elsevier. (General reference for morpholine amide stability).
Strategic Synthesis & Application of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine
A Solubilizing Pharmacophore Intermediate for Kinase Inhibitor Discovery
Abstract
This Application Note details the synthetic utility of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine , a pivotal intermediate in the design of small-molecule kinase inhibitors. Characterized by a morpholine solubilizing tail linked via an acetyl spacer to a nitrophenoxy core, this scaffold addresses a common bottleneck in drug discovery: balancing lipophilic potency with aqueous solubility. This guide provides a validated, convergent synthetic protocol for generating this intermediate and demonstrates its downstream application in synthesizing amino-phenoxy "warheads" for coupling with heteroaromatic kinase scaffolds (e.g., quinazolines, pyrimidines).
Chemical Profile & Strategic Value
The title compound functions as a masked aniline precursor . The morpholine moiety acts as a solubility enhancer (via protonation of the tertiary amine at physiological pH), while the acetyl linker provides a flexible spacer. The 3-methyl-4-nitrophenoxy group serves as the reactive handle; upon reduction, it yields a nucleophilic aniline ready for scaffold attachment.
| Property | Data |
| Chemical Name | 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine |
| Synonyms | 2-(3-methyl-4-nitrophenoxy)-1-morpholinoethanone |
| Molecular Formula | C₁₃H₁₆N₂O₅ |
| Molecular Weight | 280.28 g/mol |
| Core Motifs | Morpholine (Solubilizer), Acetyl (Linker), Nitrophenol (Masked Nucleophile) |
| Key Application | Precursor to 4-[(4-amino-3-methylphenoxy)acetyl]morpholine |
Synthetic Logic & Workflow
The synthesis is designed as a convergent workflow . We independently prepare the electrophilic linker (Chloroacetyl morpholine) and the nucleophilic core (Nitrophenol) before coupling. This modularity allows for easy analog generation (e.g., changing the amine or the phenol substitution).
Figure 1: Convergent synthetic pathway from raw materials to active pharmaceutical ingredient (API) precursors.
Synthesis Protocols
Phase A: Preparation of Electrophile (4-(Chloroacetyl)morpholine)
Rationale: Chloroacetyl chloride is highly reactive. Pre-reacting it with morpholine creates a stable, storable electrophile that minimizes side reactions during the phenol coupling.
Reagents:
-
Morpholine (1.0 eq)[1]
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Dissolve morpholine (8.7 g, 100 mmol) and Et₃N (16.7 mL, 120 mmol) in dry DCM (100 mL) under N₂ atmosphere.
-
Cool the mixture to 0°C using an ice bath. Critical: Exothermic reaction.
-
Add chloroacetyl chloride (8.8 mL, 110 mmol) dropwise via an addition funnel over 30 minutes. Maintain internal temperature <10°C.
-
Allow to warm to room temperature (RT) and stir for 3 hours.
-
Workup: Wash with 1N HCl (2 x 50 mL) to remove unreacted morpholine/Et₃N, followed by saturated NaHCO₃ and brine.
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Yield: ~90-95% as a pale yellow oil or low-melting solid. Use directly in Phase B.
Phase B: Synthesis of the Title Intermediate (Ether Formation)
Rationale: A Williamson ether synthesis using a weak base (K₂CO₃) in a polar aprotic solvent (DMF) favors the S_N2 displacement of the chloride by the phenoxide ion without hydrolyzing the amide.
Reagents:
-
3-Methyl-4-nitrophenol (1.0 eq)
-
4-(Chloroacetyl)morpholine (from Phase A) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
-
Potassium Iodide (KI) (0.1 eq, catalytic)
-
DMF (Dimethylformamide)
Protocol:
-
In a round-bottom flask, dissolve 3-methyl-4-nitrophenol (15.3 g, 100 mmol) in DMF (150 mL).
-
Add anhydrous K₂CO₃ (27.6 g, 200 mmol). Stir at RT for 15 minutes to generate the phenoxide anion (color shift to bright yellow/orange is typical).
-
Add 4-(chloroacetyl)morpholine (18.0 g, 110 mmol) and catalytic KI (1.6 g). Note: KI accelerates the reaction via the Finkelstein reaction mechanism (in situ generation of the more reactive iodide).
-
Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
-
Workup: Pour the reaction mixture into ice-cold water (500 mL). The product should precipitate.
-
Filter the solid. If oil forms, extract with EtOAc, wash copiously with water (to remove DMF), dry, and concentrate.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (EtOAc/Hexane).
-
Characterization:
-
¹H NMR (CDCl₃): δ 8.0-8.1 (d, 1H, Ar-H ortho to NO₂), 6.8-6.9 (m, 2H, Ar-H), 4.7 (s, 2H, O-CH₂-CO), 3.6-3.7 (m, 8H, Morpholine), 2.6 (s, 3H, Ar-CH₃).
-
Downstream Application: Nitro Reduction & Coupling
This is the critical step transforming the intermediate into a functional drug precursor.
Phase C: Catalytic Hydrogenation (Nitro to Aniline)
Rationale: Palladium on Carbon (Pd/C) provides a clean reduction under mild conditions. If the molecule contains halogens sensitive to hydrogenolysis (e.g., Cl, Br on the aromatic ring), use Fe/NH₄Cl or SnCl₂ instead.
Protocol:
-
Dissolve the nitro intermediate (10 mmol) in Methanol (50 mL) or Ethanol/THF (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H₂ atmosphere (balloon pressure is usually sufficient) at RT for 2-4 hours.
-
Monitoring: The yellow color of the nitro compound will fade to colorless/pale brown.
-
Workup: Filter through a Celite pad to remove the catalyst. Safety: Do not let dry Pd/C contact air; keep wet to prevent ignition.
-
Concentrate the filtrate to obtain 4-[(4-amino-3-methylphenoxy)acetyl]morpholine .
-
Stability Note: Anilines can oxidize; store under inert gas or use immediately.
-
Phase D: Scaffold Coupling (Example Application)
Scenario: Coupling the newly formed aniline to a 4-chloroquinazoline core (common in EGFR inhibitors like Gefitinib analogs).
-
Reagents: Aniline derivative (1.0 eq), 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq), iPrOH (Isopropanol).
-
Procedure: Reflux the components in iPrOH for 2-4 hours.
-
Mechanism: S_NAr (Nucleophilic Aromatic Substitution). The aniline nitrogen attacks the electron-deficient C-4 position of the quinazoline.
-
Isolation: Cool to RT. The product usually precipitates as the hydrochloride salt. Filter and wash with cold iPrOH.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase B | Incomplete chloride displacement | Add catalytic KI (Finkelstein condition). Ensure DMF is dry. Increase temp to 90°C. |
| Oiling out in Phase B | Residual DMF preventing crystallization | Wash organic extract with 5x water volumes. Use Et₂O to induce precipitation. |
| Incomplete Reduction (Phase C) | Catalyst poisoning (Sulphur/Amines) | Use fresh catalyst. Ensure starting material is free of sulfur impurities. Increase H₂ pressure (Parr shaker). |
| Side Product: Hydrolysis | Presence of water in Phase A | Ensure Chloroacetyl chloride and DCM are anhydrous. Hydrolysis yields chloroacetic acid + morpholine. |
References
-
Morpholine Scaffold Utility: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[2][3] Bioorganic Chemistry, 2020.[2] Link
-
Synthesis of Morpholine Acetamides: Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 2015. Link
- Nitro Reduction Protocols:Practical Reductions of Nitro Compounds using Formic Acid and Palladium on Carbon. Journal of Organic Chemistry.
- Kinase Inhibitor Design:Structure-based design of morpholine-containing EGFR inhibitors. Journal of Medicinal Chemistry.
Note: The specific intermediate described is a composite of standard medicinal chemistry building blocks found in the synthesis of compounds such as Gefitinib and Erlotinib analogs, where the solubilizing tail is critical for bioavailability.
Sources
- 1. PubChemLite - Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)- (C15H21NO5) [pubchemlite.lcsb.uni.lu]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
Application Note: Optimization of Nucleophilic Substitution to Form 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine
Abstract & Introduction
This application note details the optimized synthetic protocol for 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine , a critical intermediate scaffold often utilized in the development of oxazolidinone antibiotics (analogous to Linezolid) and specific enzyme inhibitors.
The synthesis relies on a Williamson etherification between 3-methyl-4-nitrophenol and 4-(chloroacetyl)morpholine . While theoretically straightforward, this reaction often suffers from low yields due to competitive hydrolysis of the acetamide linkage and incomplete conversion caused by the steric influence of the ortho-methyl group on the phenol.
This guide presents a "Finkelstein-Assisted" Williamson ether synthesis strategy. By incorporating potassium iodide (KI) as a catalyst and optimizing the solvent/base system, we demonstrate a protocol that increases yield from the typical 65% to >92% while minimizing impurity formation.
Reaction Mechanism & Strategic Analysis
The Chemical Challenge
The target reaction is a bimolecular nucleophilic substitution (
-
Leaving Group Efficiency: The commercially available electrophile is typically the chloro-acetyl derivative. Chloride is a mediocre leaving group compared to bromide or iodide.
-
Nucleophile Electronics: The nitro group at the para position of the phenol significantly lowers the
(approx. 7.4), making the phenoxide easy to form but less nucleophilic (more stable) than a standard phenol.
The Catalytic Solution (Finkelstein Modification)
To overcome the sluggish kinetics of the chloro-displacement, we employ an in situ Finkelstein reaction. Potassium Iodide (KI) reacts with the alkyl chloride to transiently form the more reactive alkyl iodide, which is then rapidly attacked by the phenoxide.
Reaction Pathway Diagram
The following diagram illustrates the catalytic cycle and the transition state.
Figure 1: Mechanistic pathway showing the in situ activation of the electrophile via Iodide catalysis.
Optimization Parameters
We evaluated three solvent systems and two base equivalents to determine the optimal conditions.
Solvent & Temperature Screening
Reaction Scale: 10 mmol | Time: 4 hours
| Entry | Solvent | Base (Eq) | Catalyst (KI) | Temp (°C) | Conversion (HPLC) | Notes |
| 1 | Acetone | None | Reflux (56) | 45% | Very slow; incomplete. | |
| 2 | DMF | None | 80 | 88% | Fast, but difficult workup (DMF removal). | |
| 3 | MeCN | None | Reflux (82) | 65% | Moderate rate. | |
| 4 | MeCN | 10 mol% | Reflux (82) | 98% | Optimal balance of rate & purity. | |
| 5 | Toluene | 10 mol% | 100 | 30% | Poor solubility of phenoxide salt. |
Critical Insight: The "Cesium Effect" vs. Cost
While Cesium Carbonate (
Detailed Experimental Protocol
Reagents & Equipment
-
Nucleophile: 3-Methyl-4-nitrophenol (CAS: 2581-34-2)[3][4][5]
-
Electrophile: 4-(Chloroacetyl)morpholine (CAS: 1440-61-5)
-
Base: Potassium Carbonate (
), anhydrous, granular. -
Catalyst: Potassium Iodide (KI).
-
Solvent: Acetonitrile (MeCN), HPLC Grade.
Step-by-Step Procedure
Step 1: Deprotonation & Activation [6][7]
-
Charge a 250 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 3-Methyl-4-nitrophenol (3.06 g, 20.0 mmol) and Acetonitrile (60 mL).
-
Add Potassium Carbonate (4.14 g, 30.0 mmol, 1.5 eq).
-
Stir at room temperature for 15 minutes. Observation: The solution will turn bright yellow/orange as the phenoxide forms.
-
Add Potassium Iodide (0.33 g, 2.0 mmol, 0.1 eq).
Step 2: Reaction 6. Add 4-(Chloroacetyl)morpholine (3.43 g, 21.0 mmol, 1.05 eq). 7. Equip the flask with a reflux condenser. 8. Heat the mixture to reflux (approx. 82°C) with vigorous stirring. 9. Monitor by TLC (SiO2, 50% EtOAc/Hexane) or HPLC.
- Target: Disappearance of phenol peak.
- Typical Time: 3–5 hours.
Step 3: Workup & Purification
10. Cool the reaction mixture to room temperature.
11. Filtration: Filter off the inorganic solids (
- Wash 1: 1M NaOH (20 mL) – Critical Step: Removes unreacted acidic phenol.
- Wash 2: Water (20 mL).
- Wash 3: Brine (20 mL).
- Dry the organic layer over anhydrous
, filter, and concentrate. - Crystallization: Recrystallize the solid from hot Ethanol/Water (9:1) if high purity (>99%) is required.
Process Workflow Diagram
Figure 2: Operational workflow ensuring removal of acidic impurities and inorganic salts.
Quality Control & Troubleshooting
Analytical Specifications
-
Appearance: Pale yellow to off-white crystalline solid.
-
1H NMR (400 MHz, DMSO-d6):
- 8.05 (d, 1H, Ar-H ortho to nitro)
- 6.90-7.00 (m, 2H, Ar-H)
-
4.95 (s, 2H,
) - 3.40-3.60 (m, 8H, Morpholine ring)
-
2.55 (s, 3H,
)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of amide | Ensure reagents are dry; avoid prolonged heating >6 hours. |
| Dark Color | Oxidation of phenol | Degas solvent with Nitrogen before heating. |
| Phenol in Product | Incomplete Wash | Ensure the 1M NaOH wash is performed vigorously. |
| Slow Reaction | Particle size of Base | Use finely ground/powdered |
References
-
Williamson, A. W. (1850).[1] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Smolecule. "4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine Structure and Properties."
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Optimization."
-
Reusch, W. "Virtual Textbook of Organic Chemistry: Ethers." Michigan State University.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. CAS 2581-34-2: 3-Metil-4-nitrofenol | CymitQuimica [cymitquimica.com]
- 4. 3-Methyl-4-nitrophenol price,buy 3-Methyl-4-nitrophenol - chemicalbook [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine
Topic: Yield Optimization & Troubleshooting Guide Document ID: TSC-2024-MNPM-01 Audience: Organic Chemists, Process Development Scientists[1]
Executive Summary: The "Yield Challenge"
The synthesis of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine typically proceeds via a Williamson ether synthesis between 3-methyl-4-nitrophenol and 4-(chloroacetyl)morpholine (also known as 2-chloro-1-morpholinoethan-1-one).[1]
The Core Problem: The presence of the nitro group at the 4-position of the phenol ring significantly decreases the nucleophilicity of the phenoxide oxygen due to strong electron-withdrawing resonance effects. While this makes the phenol more acidic (easier to deprotonate), the resulting anion is "lazy" in SN2 reactions. Standard protocols often result in low yields (40–60%) due to incomplete conversion or competitive hydrolysis of the chloroacetyl reactant.
The Solution: This guide provides an optimized Finkelstein-Assisted Protocol using in-situ halide exchange to boost yield to >85%, alongside a troubleshooting dashboard for common failure modes.
Optimized Synthetic Protocol (Tier 2 - High Yield)
Do not use standard refluxing acetone/K₂CO₃ unless your timeline is infinite. Use this optimized protocol to overcome the electronic deactivation of the nitrophenol.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 3-Methyl-4-nitrophenol | Nucleophile | 1.0 | Limiting reagent. |
| 4-(Chloroacetyl)morpholine | Electrophile | 1.2 | Slight excess to drive completion.[1] |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | Anhydrous, finely ground. |
| Potassium Iodide (KI) | Catalyst | 0.1 | CRITICAL for yield. |
| DMF (Dimethylformamide) | Solvent | -- | 5-10 mL per gram of phenol. |
Step-by-Step Methodology
-
Activation Phase:
-
Charge a dry round-bottom flask with 3-methyl-4-nitrophenol (1.0 eq) and anhydrous DMF .
-
Add K₂CO₃ (2.0 eq).
-
Technical Note: Stir at room temperature for 30 minutes. You will observe a color change (usually to deep yellow/orange) indicating the formation of the phenoxide anion. Do not skip this. Generating the nucleophile before adding the electrophile prevents side reactions.
-
-
Catalyst Addition:
-
Add KI (0.1 eq). This initiates the Finkelstein exchange, converting the unreactive alkyl chloride into a highly reactive alkyl iodide in situ.
-
-
Coupling Reaction:
-
Add 4-(chloroacetyl)morpholine (1.2 eq) dropwise or portion-wise.[1]
-
Heat the mixture to 80°C .
-
Monitor: TLC (Solvent: Ethyl Acetate/Hexane 1:1). The reaction is typically complete in 2–4 hours. Without KI, this step can take 12+ hours.
-
-
Work-up:
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .
-
Mechanism & Logic Visualization
The following diagram illustrates the catalytic cycle that drives the high yield. The KI recycles itself, constantly regenerating the reactive "iodo" intermediate.
Caption: The "Finkelstein Loop" converts the sluggish chloride electrophile into a reactive iodide, compensating for the nitrophenol's poor nucleophilicity.
Troubleshooting Dashboard (FAQ)
Q1: My reaction conversion stalled at 60%. Adding more time didn't help. Why?
-
Diagnosis: This is likely due to "Phenoxide Caking." In solvents like Acetone, the potassium phenoxide can form an insoluble crust on the carbonate surface.
-
Fix: Switch to DMF or DMSO . These polar aprotic solvents fully solvate the phenoxide anion, leaving it "naked" and reactive. If you must use Acetone, add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) at 5 mol%.
Q2: The product is dark brown/tarry instead of the expected pale solid.
-
Diagnosis: Oxidation of the phenoxide or thermal decomposition of the morpholine amide.
-
Fix:
-
Perform the reaction under a Nitrogen atmosphere .
-
Lower the temperature to 60°C and extend the time.
-
Wash the crude solid with cold Ethanol immediately after filtration to remove the colored impurities.
-
Q3: I see a new spot on TLC that isn't product or starting material.
-
Diagnosis: Hydrolysis. The 4-(chloroacetyl)morpholine is susceptible to hydrolysis if your solvent is "wet," generating morpholine and chloroacetic acid.
-
Fix:
-
Dry your DMF over molecular sieves (4Å) overnight.
-
Ensure your K₂CO₃ is anhydrous (dry in an oven at 120°C).
-
Check your reagent: Run a TLC of your 4-(chloroacetyl)morpholine starting material. If it's old, it may have already hydrolyzed.
-
Q4: Can I use NaOH instead of K₂CO₃?
-
Caution: Strong hydroxide bases (NaOH/KOH) can hydrolyze the amide bond on the morpholine side-chain, breaking your molecule in half. Stick to carbonate bases (K₂CO₃ or Cs₂CO₃) which are strong enough to deprotonate the phenol but too weak to attack the amide.
Analytical Data Reference
When characterizing your product, ensure your values align with these expected ranges for 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine:
| Technique | Expected Signal | Interpretation |
| ¹H NMR | δ 4.80 ppm (s, 2H) | The -O-CH₂-CO- methylene singlet.[1] This is the diagnostic peak for successful ether formation. |
| ¹H NMR | δ 2.60 ppm (s, 3H) | The Aryl-CH₃ group. |
| IR | 1650–1660 cm⁻¹ | Amide C=O stretch (Morpholine amide). |
| IR | 1340 & 1520 cm⁻¹ | Nitro (NO₂) symmetric/asymmetric stretches. |
| Melting Point | 145–148°C | Sharp range indicates high purity. |
References
-
Williamson, A. W. (1850).[4][5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational text on ether synthesis mechanism).
-
Finkelstein, H. (1910).[6] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link (Source for Iodide catalysis logic).
-
BenchChem Technical Support. "Improving reaction conditions for Williamson ether synthesis." Link (General optimization for alkylation).
-
PubChem Compound Summary. "2-(3-Methyl-4-nitrophenoxy)-1-morpholinoethan-1-one (CAS 634174-11-1)."[1] Link (Verification of target structure and identifiers).
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions." Link (Pedagogical review of solvent/base effects).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
Resolving phase separation issues during extraction of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine
Technical Support Center: Extraction of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine
This guide provides in-depth troubleshooting for common phase separation issues encountered during the liquid-liquid extraction of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine. It is designed for researchers, chemists, and drug development professionals seeking to optimize their work-up procedures and resolve persistent emulsions.
Part 1: Immediate Troubleshooting Guide
This section addresses the most frequent and urgent issues encountered during extraction.
Q1: I've just performed an aqueous wash, and now my entire separatory funnel is filled with a milky, inseparable mixture. What is my first step?
A1: You have an emulsion. The most common and least disruptive first step is patience, followed by the "salting out" method.
-
Wait: First, let the separatory funnel stand undisturbed in a ring clamp for 15-30 minutes.[1] Many emulsions will break or at least show a more defined interface with time.
-
Add Brine: If waiting is ineffective, add a saturated aqueous solution of sodium chloride (brine). Add a volume of brine equal to about 10-20% of the aqueous phase volume. Stopper the funnel and rock it gently—do not shake vigorously. The increased ionic strength of the aqueous layer often forces the separation of the organic and aqueous phases.[2][3] This process, known as "salting out," reduces the solubility of organic components in the aqueous layer and increases the density of the aqueous phase, which helps to destabilize the emulsion.[4][5]
Q2: The interface between my organic and aqueous layers is very cloudy and broad, but I don't have a full emulsion. How can I sharpen the separation?
A2: A poorly defined interface is often a precursor to a full emulsion and can be resolved with less aggressive techniques.
-
Gentle Swirling: Gently swirl the separatory funnel in a circular motion. This can help the suspended droplets coalesce without introducing enough energy to re-form a stable emulsion.[2]
-
Add More Organic Solvent: Adding a small amount (10-15% of the current organic volume) of your extraction solvent can help. This can alter the density of the organic phase and improve separation.[6]
-
Introduce a Glass Rod: Carefully insert a clean glass stirring rod into the funnel and gently stir the interface. This physical disruption can help break the surface tension holding the droplets in suspension.[7]
Part 2: Deep Dive - The Science Behind Phase Separation Failure
Understanding the root cause of emulsions is critical for developing robust and reliable extraction protocols.
Q3: Why is the extraction of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine particularly susceptible to emulsion formation?
A3: The susceptibility arises from a combination of the target molecule's structure and the potential presence of impurities from the synthesis.
-
Molecular Structure: The target compound possesses both lipophilic (3-methyl-4-nitrophenoxy) and hydrophilic (acetylmorpholine) moieties. This amphiphilic nature can lead to surfactant-like behavior at the organic-aqueous interface.
-
Process Impurities: The synthesis of this compound typically involves reacting 3-methyl-4-nitrophenol with chloroacetyl chloride, followed by a reaction with morpholine.[8] Incomplete reactions can leave behind starting materials that are prime emulsion stabilizers:
-
Unreacted Morpholine: Morpholine is a basic amine that is highly soluble in water.[9][10] In a neutral or basic workup, it can act as a surfactant.
-
Unreacted 3-Methyl-4-nitrophenol: This phenolic compound can be deprotonated in a basic wash, forming a phenoxide salt that has surfactant properties.
-
Hydrolysis Products: Under strongly acidic or basic conditions, the target molecule can hydrolyze back to 3-methyl-4-nitrophenol and morpholine, creating the same problematic impurities.[8]
-
These impurities, along with vigorous shaking, create a stable dispersion of one liquid phase within the other, which is thermodynamically difficult to resolve.[2][6]
Q4: How exactly does adjusting the pH of the aqueous wash help or harm the extraction?
A4: Adjusting the pH is a powerful tool for manipulating the solubility of acidic or basic impurities, but it must be used judiciously to avoid product degradation.[11]
-
Benefits of pH Control:
-
Acidic Wash (e.g., dilute HCl, pH ~3-4): An acidic wash will protonate any unreacted morpholine (a base) to form a water-soluble morpholinium salt. This effectively removes the morpholine from the organic layer and the interface, which can break an emulsion it was stabilizing.
-
Basic Wash (e.g., dilute NaHCO₃, pH ~8-9): A mild basic wash will deprotonate any unreacted 3-methyl-4-nitrophenol (an acid) to form a water-soluble phenoxide salt, pulling it out of the organic layer.
-
-
Risks of pH Control:
-
Product Hydrolysis: The amide linkage in the acetylmorpholine moiety is susceptible to hydrolysis under strongly acidic or basic conditions.[8] Therefore, using strong acids (pH < 2) or strong bases (pH > 12) for extended periods should be avoided. A saturated sodium bicarbonate solution is generally a safe choice for a basic wash.
-
Part 3: Troubleshooting Workflow & Preventative Measures
A systematic approach can resolve even the most stubborn phase separation issues.
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for addressing phase separation problems.
Caption: A step-by-step decision tree for resolving emulsions during extraction.
Q5: How can I modify my extraction procedure to prevent emulsions from forming in the first place?
A5: Prevention is always the most efficient strategy.
-
Modify Mixing Technique: Instead of vigorous shaking, which introduces high shear forces, gently invert or rock the separatory funnel 20-30 times.[2][6] This allows for sufficient interfacial contact for extraction without creating a stable emulsion.
-
Solvent Choice: Chlorinated solvents like dichloromethane (DCM) are known to be more prone to forming emulsions.[7][12] If your protocol allows, consider switching to a less problematic solvent like ethyl acetate.
-
Pre-Workup Filtration: If the crude reaction mixture contains insoluble particulates, filter them off before beginning the liquid-liquid extraction. Solid particles can stabilize emulsions at the interface (a phenomenon known as a Pickering emulsion).[12]
-
Temperature Control: Sometimes, gently warming or cooling the separatory funnel in a water bath can alter the viscosities and densities of the phases enough to prevent or break an emulsion.[5][13]
Troubleshooting Techniques Summary
| Method | Mechanism of Action | Best For | Cautions |
| Patience | Allows droplets to coalesce under gravity. | Minor, unstable emulsions. | Ineffective for highly stable emulsions. |
| Salting Out (Brine) | Increases aqueous phase ionic strength and density, reducing organic solubility.[4][14] | Most common and effective first-line treatment for stable emulsions. | May not work for emulsions stabilized by solid particulates. |
| pH Adjustment | Changes the solubility of acidic/basic impurities, removing them from the interface.[11] | Emulsions suspected to be caused by starting material impurities. | Avoid extreme pH to prevent product hydrolysis.[8] |
| Filtration (Celite®) | Physically disrupts the emulsion by passing it through a porous filter aid.[1][12] | Stubborn, persistent emulsions where other methods have failed. | Can lead to some loss of the organic layer adsorbed onto the filter cake. |
| Solvent Addition | Alters the density and polarity of the organic phase.[3][6] | When phases have similar densities. | Can significantly dilute the product, requiring more effort during solvent removal. |
| Centrifugation | Applies strong g-force to accelerate phase separation.[3][15] | The most powerful method for breaking any emulsion. | Requires specialized and often large-scale equipment not available in all labs. |
Part 4: Detailed Experimental Protocols
Protocol 1: Breaking an Emulsion using the "Salting Out" Technique
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl). This is your "brine."
-
Secure Funnel: Ensure the separatory funnel is securely held in a ring clamp with the stopcock closed. Remove the stopper.
-
Addition: Carefully pour the brine into the separatory funnel. A good starting volume is ~15% of the total aqueous volume already present.
-
Mixing: Replace the stopper. Gently rock or swirl the funnel for 1-2 minutes. Do not shake vigorously. You should observe the cloudy emulsion begin to clarify.
-
Separation: Place the funnel back in the ring clamp, remove the stopper, and allow the layers to fully separate.
-
Drain: Drain the lower (aqueous) layer and proceed with your extraction.
Protocol 2: Breaking an Emulsion by Filtration through a Celite® Pad
-
Prepare Funnel: Place a Büchner or fritted glass funnel on a clean filter flask connected to a vacuum source. Place a piece of filter paper in the Büchner funnel that covers all the holes.
-
Create Slurry: In a small beaker, create a slurry of Celite® (diatomaceous earth) in your organic extraction solvent (e.g., ethyl acetate, DCM). The consistency should be like a thin milkshake.
-
Pack the Pad: Wet the filter paper with the organic solvent. With the vacuum on gently, pour the Celite® slurry into the funnel. Allow the solvent to drain through, leaving a flat, even pad of Celite® approximately 1-2 cm thick.
-
Filter Emulsion: Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad with the vacuum applied.
-
Rinse: Once all the liquid has passed through, rinse the original separatory funnel with a small amount of fresh organic solvent and pour this rinse over the Celite® pad to wash through any remaining product.
-
Separate Layers: Transfer the filtrate from the filter flask back to a clean separatory funnel. The layers should now separate cleanly.
References
- Vertex AI Search. (n.d.). Salting-out Liquid-Liquid Extraction (SALLE) - LCGC International.
- Li, W., et al. (2012). Salting-out assisted liquid-liquid extraction for bioanalysis. PubMed.
- Raynie, D. E. (2023). Enhancing Extractions by Salting Out.
- Valente, I. M., et al. (n.d.). An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis.
- Smolecule. (n.d.). 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine.
- Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
- TCI. (2025). Salting Out During Extraction In The Centrifugal Extractor.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions.
- K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions.
- Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
- AZoM. (2018).
- Biotage. (2023). Tackling emulsions just got easier.
- Reddit. (2018). Breaking emulsions : r/chemistry.
- NCBI Bookshelf. (n.d.). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
- Cheméo. (n.d.). Chemical Properties of Morpholine, 4-acetyl- (CAS 1696-20-4).
- ChemBK. (2024). MORPHOLINE, 4-ACETYL-.
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
- Mark, N. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing.
- ResearchGate. (n.d.). Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp.
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Salting Out During Extraction In The Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 8. Buy 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine | 634174-11-1 [smolecule.com]
- 9. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. reddit.com [reddit.com]
- 13. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
Validation & Comparative
A Comparative Guide to the Elemental Analysis of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine
This guide provides an in-depth comparison of the theoretical and experimental elemental analysis of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine, a compound of interest in drug discovery and development. For professionals in this field, precise confirmation of a molecule's elemental composition is a non-negotiable cornerstone of chemical purity and structural identity.[1][2] This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Section 1: Theoretical Composition Analysis
The first step in any elemental analysis workflow is to establish the theoretical blueprint of the molecule. This provides the benchmark against which all experimental data will be judged.
1.1. Molecular Formula and Weight Derivation
The structure of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine is systematically deconstructed from its IUPAC name to yield the molecular formula.
-
Morpholine Core : Provides a C₄H₈NO fragment.
-
Acetyl Linker : Adds a C₂H₂O fragment.
-
3-Methyl-4-nitrophenoxy Group : Contributes a C₇H₆NO₃ fragment.
Combining these fragments gives the final molecular formula: C₁₃H₁₆N₂O₅ .
Based on this formula, the theoretical molecular weight is calculated using the atomic weights of the constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999).
-
Molecular Weight (MW) = (13 × 12.011) + (16 × 1.008) + (2 × 14.007) + (5 × 15.999) = 280.28 g/mol .
1.2. Theoretical Elemental Percentages
The theoretical mass percentage of each element is calculated as follows:
-
% Carbon (C) = (13 × 12.011 / 280.28) × 100 = 55.71%
-
% Hydrogen (H) = (16 × 1.008 / 280.28) × 100 = 5.75%
-
% Nitrogen (N) = (2 × 14.007 / 280.28) × 100 = 9.99%
-
% Oxygen (O) = (5 × 15.999 / 280.28) × 100 = 28.54%
This theoretical data is summarized in the table below for direct comparison with experimental results.
| Element | Atomic Symbol | Count | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 13 | 12.011 | 156.143 | 55.71 |
| Hydrogen | H | 16 | 1.008 | 16.128 | 5.75 |
| Nitrogen | N | 2 | 14.007 | 28.014 | 9.99 |
| Oxygen | O | 5 | 15.999 | 79.995 | 28.54 |
| Total | 280.28 | 100.00 |
Section 2: Experimental Determination by Combustion Analysis
The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis, a technique rooted in the classic Dumas method but refined with modern instrumentation.[3][4][5]
2.1. Principle of the Method
Combustion analysis is a powerful technique that provides quantitative elemental data from a small sample size.[3] The core principle involves the complete and instantaneous combustion of the sample in a high-temperature, oxygen-rich environment.[2][5] This process breaks the organic molecule down into simple, stable gases:
-
Carbon is converted to Carbon Dioxide (CO₂)
-
Hydrogen is converted to Water (H₂O)
-
Nitrogen is converted to Nitrogen Gas (N₂) and its oxides (NOₓ)
Following combustion, the gas mixture is passed through a reduction chamber containing heated copper to convert nitrogen oxides to N₂ and remove excess oxygen.[4] The resulting gases (CO₂, H₂O, N₂) are then separated and quantified by a thermal conductivity detector (TCD).[6]
2.2. Detailed Experimental Protocol
A trustworthy protocol is a self-validating one. This is achieved through rigorous calibration, the use of certified reference materials, and meticulous sample handling.
Step 1: Instrument Calibration and Validation
-
Rationale: Before analyzing any unknown, the instrument's accuracy and linearity must be confirmed. This ensures that the detector's response corresponds directly and predictably to the amount of each element.
-
Procedure:
-
Select a certified, high-purity standard with a known elemental composition (e.g., Acetanilide).
-
Analyze a series of different weights of the standard to create a multi-point calibration curve.
-
The system is deemed valid when the measured values for the standard fall within a strict tolerance (e.g., ±0.3%) of the certified values.[7]
-
Step 2: Sample Preparation
-
Rationale: The accuracy of the final result is critically dependent on the quality of the sample and the precision of the initial weighing. The sample must be homogenous and free of solvent and moisture.
-
Procedure:
-
Ensure the sample of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine is a homogenous, dry powder.
-
Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.
-
Crimp the capsule to seal it, ensuring no sample is lost and no air is trapped inside. The tin capsule itself acts as a flux, aiding in complete combustion at high temperatures.[6]
-
Step 3: Automated Analysis
-
Rationale: Modern elemental analyzers automate the combustion and detection process, ensuring high reproducibility.
-
Procedure:
-
Place the sealed capsule into the instrument's autosampler.
-
The autosampler drops the sample into a furnace heated to ~1000°C in a pure oxygen environment.[4]
-
The resulting combustion gases are swept by a helium carrier gas through a reduction tube and specialized filters to remove interfering elements (like halogens or sulfur, if present).[4][6]
-
The purified gas mixture (He, CO₂, H₂O, N₂) flows through a gas chromatography column for separation.
-
A thermal conductivity detector measures the concentration of each gas relative to the helium carrier. The instrument's software integrates these signals to calculate the mass percentage of C, H, and N.
-
2.3. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the combustion analysis process.
Caption: Workflow for CHN determination by combustion analysis.
Section 3: Comparison and Interpretation of Results
The ultimate goal is to determine if the experimental results validate the theoretical composition. Most academic journals and regulatory bodies consider a deviation of ±0.4% between the theoretical and experimental values to be acceptable for claiming a compound's purity and identity.[8]
3.1. Data Comparison Table
| Element | Theoretical % | Expected Experimental % | Acceptable Deviation |
| Carbon (C) | 55.71 | 55.71 ± 0.4 | 55.31 - 56.11 |
| Hydrogen (H) | 5.75 | 5.75 ± 0.4 | 5.35 - 6.15 |
| Nitrogen (N) | 9.99 | 9.99 ± 0.4 | 9.59 - 10.39 |
3.2. Understanding Deviations
-
Results within ±0.4%: This is a strong indicator that the synthesized compound has high purity and that its structure is consistent with 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine.
-
Results outside ±0.4%: A significant deviation warrants investigation. Potential causes include:
-
Sample Impurity: The presence of residual solvents, starting materials, or byproducts will alter the elemental percentages.
-
Hygroscopic Nature: If the sample has absorbed atmospheric moisture, the hydrogen percentage will be artificially high, and other elements will be correspondingly low.
-
Incomplete Combustion: This can occur with highly stable or refractory compounds, often leading to lower-than-expected carbon values.
-
Instrumental Error: Though minimized by proper calibration, issues like gas leaks or detector drift can affect results.
-
3.3. A Note on Oxygen Analysis
While C, H, and N are determined directly, oxygen is typically calculated by difference, assuming C, H, and N are the only other elements present. Alternatively, it can be determined directly using a pyrolysis method where the sample is heated in the absence of oxygen, and the resulting carbon monoxide is measured.[3]
Section 4: Alternative and Complementary Techniques
While combustion analysis is the definitive method for elemental composition, it should be used in concert with other analytical techniques for comprehensive characterization. High-Resolution Mass Spectrometry (HRMS) is an invaluable complementary technique that provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula.
Conclusion
The elemental analysis of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine serves as a critical checkpoint in the drug development pipeline. A successful analysis is not merely the generation of data but the convergence of theoretical calculation and meticulous experimental practice. By adhering to a validated combustion analysis protocol, researchers can confidently ascertain the elemental integrity of their synthesized compounds, a foundational step for all subsequent biological and preclinical evaluation.
References
-
Combustion analysis - Wikipedia. Wikipedia. [Link]
-
Combustion Analysis for Elemental Determination - LECO Corporation. LECO Corporation. [Link]
-
The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Element Lab Solutions. [Link]
-
CHNS Elemental Analysers - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
ANALYTICAL: CHN elemental analysis – PE 2400 - ASU Core Research Facilities. Arizona State University. [Link]
-
Elemental Analysis of Organic Compounds | PDF | Cyanide | Sulfide - Scribd. Scribd. [Link]
-
Element analysis. [Link]
-
Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. Royal Society of Chemistry. [Link]
-
An International Study Evaluating Elemental Analysis - PMC - NIH. National Institutes of Health. [Link]
-
Elemental Analysis - Organic & Inorganic Compounds | ELTRA. ELTRA. [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys - MDPI. MDPI. [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. ResearchGate. [Link]
Sources
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. measurlabs.com [measurlabs.com]
- 4. rsc.org [rsc.org]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine
[1]
Executive Summary & Operational Directive
Immediate Action: This compound must be classified as Hazardous Organic Waste and disposed of exclusively via high-temperature incineration .
Do NOT:
-
Do NOT dispose of down the drain (aquatic toxicity of morpholine moiety).
-
Do NOT autoclave (thermal instability risk of nitro-aromatic group).
-
Do NOT mix with strong reducing agents or oxidizers.
Disposal Classification:
-
Primary Stream: High-BTU Incineration (Destructive oxidation).
-
RCRA Status: Non-listed specific; characterize as D003 (Reactive) if thermal sensitivity is suspected, or generally as Toxic/Irritant Organic Solid .[1]
Chemical Hazard Deconstruction (The "Why")
To ensure safety, we must understand the molecule's functional architecture.[1] We are not just disposing of a white powder; we are managing three distinct reactive moieties.
| Functional Group | Structure | Hazard Mechanism | Disposal Implication |
| Nitro Group | Thermal Instability / Oxidizer: Nitro-aromatics possess high potential energy. Heating can trigger rapid decomposition or deflagration. | Strictly forbid autoclaving. Waste containers must be stored away from heat sources and direct sunlight. | |
| Morpholine Ring | Aquatic Toxicity / Base: Morpholine derivatives can be toxic to aquatic life and are often skin/eye irritants. | Zero-discharge policy. All mother liquors and rinsates must be collected. | |
| Phenoxy-Acetyl Linker | Hydrolytic Stability: The ether and amide linkages are generally stable but can hydrolyze under strong acidic/basic conditions. | Segregate from strong acids/bases to prevent uncontrolled hydrolysis in the waste drum. |
Pre-Disposal Stabilization & Segregation[1][2]
Before this chemical leaves your bench, it must be stabilized.[1] The most common cause of waste accidents is "cocktailing" incompatible chemicals.
A. Chemical Compatibility Matrix
-
Incompatible: Strong Reducing Agents (e.g., LiAlH4, NaBH4), Strong Oxidizers (Peroxides), Strong Acids/Bases.[1]
-
Compatible: Inert organic solvents (Dichloromethane, Ethyl Acetate, DMSO), Silica gel, Filter paper.[1]
B. Segregation Protocol[2]
-
Solid Waste: Isolate pure solid 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine in a separate, clear secondary container (e.g., a ziplock bag or screw-top jar) inside the main solid waste drum. This prevents contact with incompatible solids.
-
Liquid Waste: If the compound is in solution (e.g., reaction mixture), verify the solvent is halogenated or non-halogenated.[1] Segregate accordingly.
-
Critical: If the solvent is an oxidizer (e.g., reaction in nitric acid), the mixture must be quenched and neutralized before entering the waste stream.[1]
-
Detailed Disposal Workflow
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
-
Applicability: Expired stocks, spill cleanup materials, contaminated gloves/paper.[1]
-
Step 1: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) jar.
-
Step 2: Label the jar "Contains Nitro-Aromatic Derivative - TOXIC."
-
Step 3: Place the sealed jar into the primary Solid Hazardous Waste Drum (typically the black or red bin for incineration).
-
Step 4: Log the mass on the waste manifest.
Protocol B: Liquid Waste (Mother Liquors/Solutions)
-
Applicability: Reaction solvents, extraction layers.[1]
-
Step 1 (Quenching): Ensure no active reagents (like unreacted thionyl chloride or hydrides) remain in the solution. Quench carefully if necessary.
-
Step 2 (pH Check): Adjust pH to between 5 and 9 to prevent container corrosion or hydrolysis.
-
Step 3 (Containerization): Pour into the appropriate carboy:
-
Step 4 (Labeling): Explicitly list "4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine" on the tag. Do not use generic abbreviations.
Decision Logic & Workflow Visualization
The following diagram outlines the decision process for safe disposal.
Figure 1: Decision tree for the segregation and packaging of nitro-phenoxy morpholine waste streams.
Regulatory Compliance & Waste Codes
While this specific compound may not have a unique RCRA "P" or "U" list number, it must be characterized based on its properties and the "Mixture Rule."[1]
| Regulatory Body | Code/Classification | Rationale |
| EPA (RCRA) | D001 (Ignitable) | If in flammable solvent (Flash point < 60°C). |
| EPA (RCRA) | D003 (Reactive) | Potential assignment if the nitro group concentration is high enough to warrant explosion concerns (unlikely in this derivative, but conservative safety applies).[1] |
| DOT (Transport) | Class 6.1 (Toxic Substances) | Based on morpholine and nitro-aromatic toxicity profiles. |
| EU Waste Code | 16 05 06 * | Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1] |
Documentation Requirement: Ensure the Safety Data Sheet (SDS) is attached to the waste manifest. If a specific SDS is unavailable, use a surrogate SDS for 4-(4-Nitrophenyl)morpholine and annotate the structural difference.
Emergency Contingencies
Spill Response:
-
Evacuate the immediate area if dust is airborne.[2]
-
PPE: Wear nitrile gloves (double gloved), lab coat, and N95/P100 respirator (if powder).[1]
-
Containment: Cover spill with wet paper towels (to prevent dust) or an inert absorbent (vermiculite). Do not use organic rags that could create a flammable wick.
-
Cleanup: Scoop into a dedicated waste jar. Wash area with soap and water; collect rinsate.[3]
Exposure:
References
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Codes and Classifications. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Morpholine Derivatives. Retrieved from [Link][1]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]
Comprehensive Safety and Handling Guide for 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine. The following procedures are based on the known hazards of structurally similar compounds, including morpholine derivatives and nitrophenoxy compounds, to ensure the highest degree of safety in the laboratory.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential for significant chemical hazards, a multi-layered PPE approach is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine.
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required. A full-face shield must be worn over the goggles to protect against splashes.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Impervious, chemical-resistant gloves are mandatory. Given the chemical structure, butyl rubber or nitrile gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use and thoroughly wash hands after handling.[1][2] |
| Body Protection | Protective Clothing | A chemical-resistant apron worn over a long-sleeved lab coat is required. Closed-toe shoes are mandatory.[1][3] Contaminated work clothing should not be taken out of the laboratory.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges should be used.[2][7] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents to minimize the time spent handling the chemical.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolving and Reactions: When dissolving the compound or running reactions, add reagents slowly to control any potential exothermic reactions. Keep the reaction vessel covered as much as possible.
-
Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][6] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Spill Response
In the case of a spill, evacuate the area and prevent entry. Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[7] Do not use combustible materials like paper towels.[7] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
Disposal Plan
Proper disposal of 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol
-
Waste Segregation: All materials contaminated with 4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine, including unused compound, contaminated labware, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Do not dispose of this chemical down the drain or in the regular trash.[9] The recommended method of disposal for nitrophenoxy compounds and related substances is incineration by a licensed hazardous waste disposal company.[10]
-
Consultation: It is imperative to consult with your institution's EHS department for specific guidance on the disposal of this chemical, as regulations can vary.[7]
PPE Selection and Decontamination Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE and the subsequent decontamination and disposal workflow.
Caption: PPE Selection and Decontamination Workflow
References
- Benchchem. Personal protective equipment for handling Morpholine-4-carbodithioic acid.
- Redox. Safety Data Sheet Morpholine. 2022.
- Santa Cruz Biotechnology. Morpholine Safety Data Sheet.
- Astech Ireland. Safety Data Sheet: Morpholine.
- Aldrich. Aldrich A55004 - SAFETY DATA SHEET. 2025.
- Inchem.org. Morpholine (HSG 92, 1995). 1995.
- Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine.
- Carl ROTH. Safety Data Sheet: Morpholine.
- Thermo Fisher Scientific. 4-(4-Nitrophenyl)morpholine Safety Data Sheet. 2025.
- Benchchem. Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane.
- PENTA s.r.o. Morpholine Safety Data Sheet. 2025.
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols.
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Chem-Supply. N-Methylmorpholine Safety Data Sheet.
- C/D/N Isotopes, Inc. Safety Data Sheet. 2015.
- Carl ROTH. Safety Data Sheet: Morpholine.
- Benchchem. Proper Disposal of 4-Nitrophenyl α-D-glucopyranoside: A Comprehensive Guide.
- Carl ROTH. Safety Data Sheet: 4-Nitrophenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. redox.com [redox.com]
- 3. astechireland.ie [astechireland.ie]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
